[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Optimization of Antitubercular Activities : A study highlights the synthesis of a series of compounds, including variations of the specified compound, to evaluate their antitubercular activity against Mycobacterium tuberculosis. One notable compound showed significant activity, suggesting potential applications in developing new antituberculosis medications (Bisht et al., 2010).
Crystal and Molecular Structure Analysis : Research on a side product in the synthesis of benzothiazinone, related to the specified compound, provided insights into its crystal and molecular structure, contributing to the understanding of its chemical behavior and potential for further modification for various applications (Eckhardt et al., 2020).
Thermal and Optical Studies : A compound closely related to the specified chemical was synthesized and characterized, revealing its thermal stability and optical properties. Such studies are crucial for determining the compound's suitability in various applications, including materials science and pharmaceutical development (Karthik et al., 2021).
Potential Applications
Antimicrobial Activity : Compounds derived from the specified chemical structure have been synthesized and evaluated for their in vitro antimicrobial activity. Some derivatives showed promising activity against pathogenic bacterial and fungal strains, suggesting the compound's potential as a basis for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Interaction with CB1 Cannabinoid Receptor : Research into the molecular interaction of a related compound with the CB1 cannabinoid receptor reveals its potential as an antagonist, providing insights into the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions (Shim et al., 2002).
Structural and Hirshfeld Surface Analysis : The structural characterization and Hirshfeld surface analysis of a novel bioactive heterocycle related to the specified compound were conducted, revealing details about intermolecular interactions and potential for antiproliferative activity, which could be explored in cancer research (Prasad et al., 2018).
properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-15-9-8-14(12-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADEWGMVAXAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone |
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